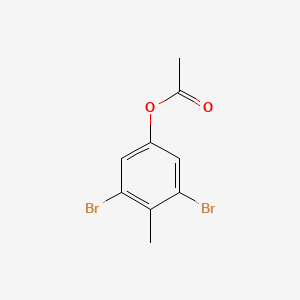![molecular formula C13H8N4O8 B11959579 3-[(2,4,6-Trinitrophenyl)amino]benzoic acid CAS No. 7221-19-4](/img/structure/B11959579.png)
3-[(2,4,6-Trinitrophenyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4,6-Trinitrophenyl)amino]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 2,4,6-trinitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4,6-Trinitrophenyl)amino]benzoic acid typically involves the nitration of aniline derivatives followed by coupling with benzoic acid. The reaction conditions often require strong acids like sulfuric acid and nitric acid to facilitate the nitration process. The intermediate products are then purified and subjected to further reactions to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where safety measures are crucial due to the explosive nature of trinitrophenyl derivatives. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,4,6-Trinitrophenyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce various oxidized forms of the compound.
Applications De Recherche Scientifique
3-[(2,4,6-Trinitrophenyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: The compound’s unique properties make it useful in the development of dyes, explosives, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(2,4,6-Trinitrophenyl)amino]benzoic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picric Acid (2,4,6-Trinitrophenol): Shares the trinitrophenyl group but differs in its overall structure and properties.
3-Amino-5-[(2,4,6-Trinitrophenyl)amino]-1H-1,2,4-Triazole: Another compound with a trinitrophenyl group, used in high-energy materials.
Uniqueness
3-[(2,4,6-Trinitrophenyl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
7221-19-4 |
|---|---|
Formule moléculaire |
C13H8N4O8 |
Poids moléculaire |
348.22 g/mol |
Nom IUPAC |
3-(2,4,6-trinitroanilino)benzoic acid |
InChI |
InChI=1S/C13H8N4O8/c18-13(19)7-2-1-3-8(4-7)14-12-10(16(22)23)5-9(15(20)21)6-11(12)17(24)25/h1-6,14H,(H,18,19) |
Clé InChI |
POECFHVTFLONRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![propyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B11959544.png)
![1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methylideneamino]methanimine](/img/structure/B11959547.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11959557.png)




